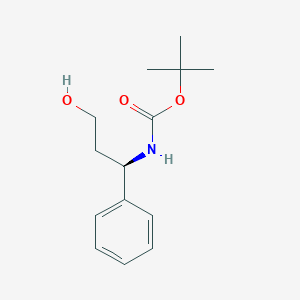
(R)-N-Boc-3-amino-3-phenylpropan-1-ol
概要
説明
®-N-Boc-3-amino-3-phenylpropan-1-ol is a chiral compound that belongs to the class of amino alcohols It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom, an amino group, and a phenyl group attached to a three-carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-3-amino-3-phenylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as ®-3-amino-3-phenylpropan-1-ol.
Protection of the Amino Group: The amino group is protected using Boc anhydride (tert-butoxycarbonyl anhydride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as column chromatography to obtain ®-N-Boc-3-amino-3-phenylpropan-1-ol in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-N-Boc-3-amino-3-phenylpropan-1-ol may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of automated reactors and continuous flow systems to enhance reaction rates and yields.
化学反応の分析
Types of Reactions
®-N-Boc-3-amino-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) to form tosylates, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran) under reflux conditions.
Substitution: TsCl in the presence of a base such as pyridine at room temperature.
Major Products Formed
Oxidation: Formation of ®-N-Boc-3-amino-3-phenylpropanal or ®-N-Boc-3-amino-3-phenylpropanone.
Reduction: Formation of ®-N-Boc-3-amino-3-phenylpropan-1-amine.
Substitution: Formation of ®-N-Boc-3-amino-3-phenylpropan-1-tosylate.
科学的研究の応用
®-N-Boc-3-amino-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
作用機序
The mechanism of action of ®-N-Boc-3-amino-3-phenylpropan-1-ol depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions.
類似化合物との比較
Similar Compounds
(S)-N-Boc-3-amino-3-phenylpropan-1-ol: The enantiomer of ®-N-Boc-3-amino-3-phenylpropan-1-ol, differing in the spatial arrangement of atoms around the chiral center.
N-Boc-3-amino-3-phenylpropan-1-ol: The racemic mixture containing both ® and (S) enantiomers.
N-Boc-3-amino-3-phenylpropan-2-ol: A structural isomer with the hydroxyl group on the second carbon.
Uniqueness
®-N-Boc-3-amino-3-phenylpropan-1-ol is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in drug interactions. The presence of the Boc protecting group also allows for selective deprotection and functionalization, making it a valuable intermediate in synthetic chemistry.
特性
IUPAC Name |
tert-butyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEMODSNLZWKBF-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426860 | |
| Record name | tert-Butyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158807-47-7 | |
| Record name | tert-Butyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
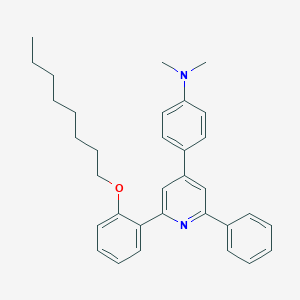
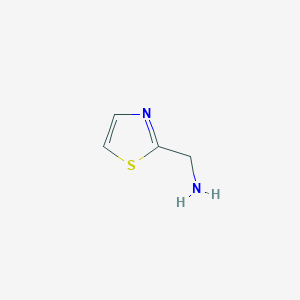
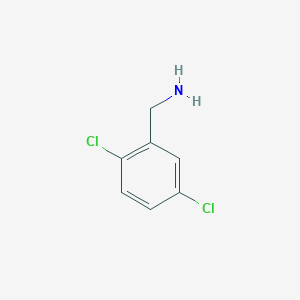
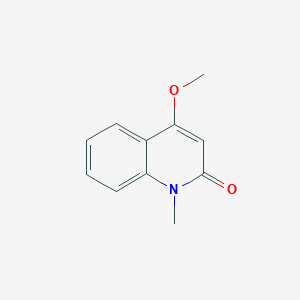
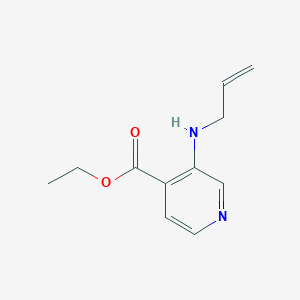
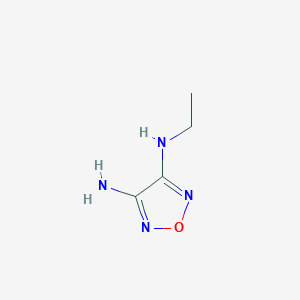
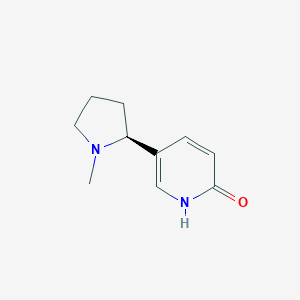
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
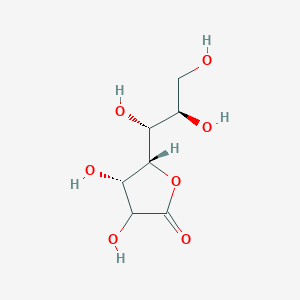
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
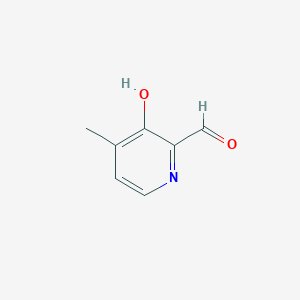

![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
